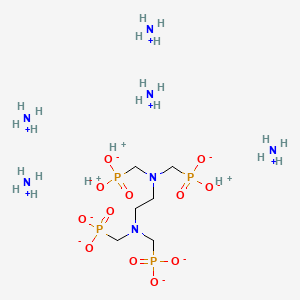
Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a heterocyclic organic compound with the molecular formula C6H35N7O12P4 and a molecular weight of 521.28 g/mol . This compound is known for its complex structure, which includes multiple phosphonate groups, making it a significant subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions with phosphorous acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining precise temperatures, pressures, and pH levels to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common due to the stability of the phosphonate groups.
Substitution: The compound can undergo substitution reactions, particularly involving the replacement of ammonium groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of other complex compounds.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.
Mécanisme D'action
The mechanism of action of pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, which can inhibit the activity of certain enzymes and disrupt biological processes. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with similar metal ion binding properties.
Nitrilotriacetic acid (NTA): A compound with a similar structure and chelating ability.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in similar applications.
Uniqueness
Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple phosphonate groups, which provide it with a higher binding affinity for metal ions compared to other chelating agents. This makes it particularly effective in applications requiring strong and stable metal ion chelation.
Propriétés
Numéro CAS |
93983-11-0 |
|---|---|
Formule moléculaire |
C6H35N7O12P4 |
Poids moléculaire |
521.28 g/mol |
Nom IUPAC |
pentaazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);5*1H3 |
Clé InChI |
RVDIGOIFJAOZKR-UHFFFAOYSA-N |
SMILES canonique |
[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



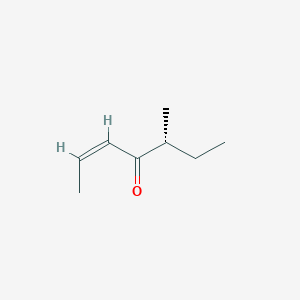
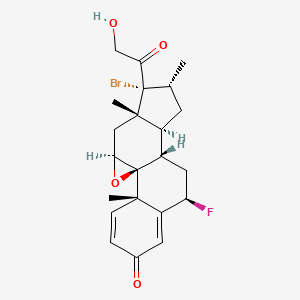
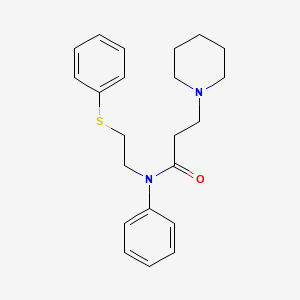
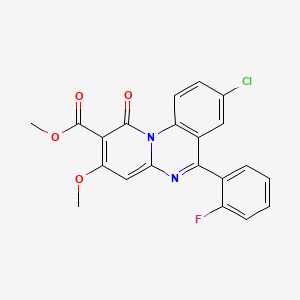

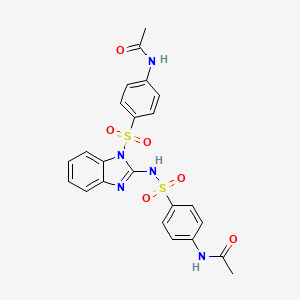

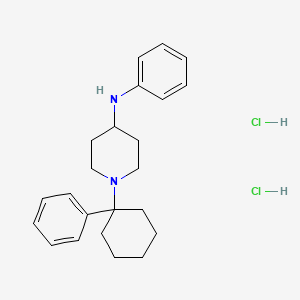
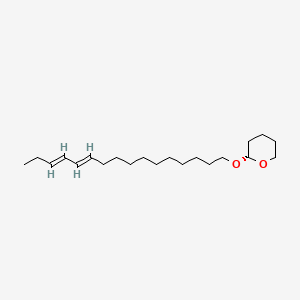
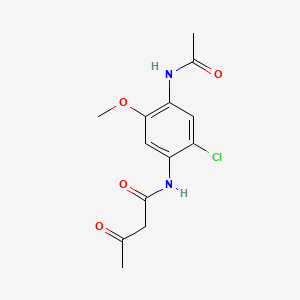
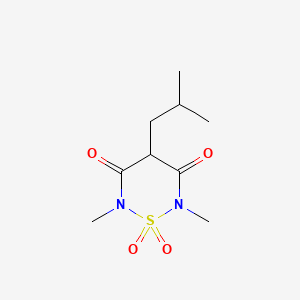
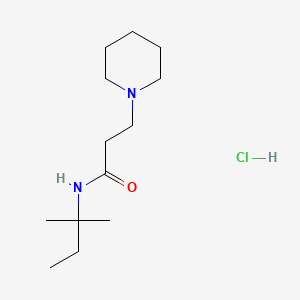
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
